Product packaging for 16-Desmethyldictyostatin(Cat. No.:)

16-Desmethyldictyostatin

Cat. No.: B1250822
M. Wt: 518.7 g/mol
InChI Key: CRWXTDHKQZZNHK-DIVQDLRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

16-Desmethyldictyostatin is a synthetically accessible and biologically potent analog of the marine natural product (-)-dictyostatin . It is a powerful microtubule-stabilizing agent (MSA) that targets tubulin, the main component of the microtubule cytoskeleton . By promoting the assembly of tubulin and stabilizing microtubules against depolymerization, it effectively inhibits cell division, making it a compound of high interest in anticancer research .This compound retains significant activity in preliminary biological assays, demonstrating potent anti-proliferative effects in several standard and paclitaxel-resistant cancer cell lines . Its design simplifies the dictyostatin structure by removing the C16 methyl group, an isolated stereocenter, thereby streamlining synthesis without a substantial loss of potency . Research indicates that the dictyostatin chemotype, which includes this compound, shows promise in overcoming various clinically relevant resistance mechanisms, such as those mediated by P-glycoprotein (P-gp) overexpression or the presence of βIII-tubulin isotypes . This makes it a valuable tool for studying multidrug-resistant cancers and for the development of next-generation chemotherapeutic agents.Its high affinity for microtubules and potential for synergy with other MSAs like paclitaxel further underscore its utility in chemical biology and oncology drug discovery research . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50O6 B1250822 16-Desmethyldictyostatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H50O6

Molecular Weight

518.7 g/mol

IUPAC Name

(3Z,5E,7R,8S,10S,11Z,13S,14R,15S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,21-tetramethyl-1-oxacyclodocosa-3,5,11-trien-2-one

InChI

InChI=1S/C31H50O6/c1-7-8-13-24(5)31-25(6)27(33)16-11-9-15-22(3)30(36)23(4)18-19-26(32)20-28(34)21(2)14-10-12-17-29(35)37-31/h7-8,10,12-14,17-19,21-28,30-34,36H,1,9,11,15-16,20H2,2-6H3/b13-8-,14-10+,17-12-,19-18-/t21-,22+,23+,24+,25+,26-,27-,28+,30-,31+/m1/s1

InChI Key

CRWXTDHKQZZNHK-DIVQDLRVSA-N

Isomeric SMILES

C[C@H]1CCCC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](/C=C\[C@@H]([C@@H]1O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O

Canonical SMILES

CC1CCCCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C1O)C)O)O)C)C(C)C=CC=C)C)O

Synonyms

16-normethyldictyostatin

Origin of Product

United States

Advanced Methodologies for Structural Elucidation of 16 Desmethyldictyostatin

Spectroscopic Characterization Techniques

Spectroscopic methods provide the fundamental data required to piece together the molecular structure of a compound. For a molecule with the complexity of 16-desmethyldictyostatin, a suite of techniques is necessary to ascertain its constitution and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations in two-dimensional (2D) NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) signals.

Key NMR experiments used in the structural elucidation of the dictyostatin (B1249737) class include:

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (singlet, doublet, etc.), and their coupling constants (J-values), which reveal dihedral angles between adjacent protons.

¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic).

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) reveals ¹H-¹H coupling networks. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) reveals through-space proximity of protons, which is essential for determining relative stereochemistry.

The following table represents typical chemical shift ranges observed for key functional groups within the dictyostatin scaffold, which are directly applicable to the analysis of this compound.

Carbon Environment Typical ¹³C Chemical Shift (ppm) Proton Environment Typical ¹H Chemical Shift (ppm)
C=O (Lactone)160 - 185--
C=C (Olefinic)115 - 150C=C-H 5.0 - 7.5
C-O (Alcohol/Ether)50 - 90H -C-O3.5 - 4.5
Aliphatic C-C10 - 50Aliphatic C-H 1.0 - 2.5
CH₃10 - 25C-CH₃0.8 - 1.5

Mass Spectrometry (MS) for Fragment Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, and the resulting fragmentation pattern offers valuable clues about the molecule's structure.

In the synthesis of dictyostatin analogues, mass spectrometry is routinely used to confirm the identity of intermediates and final products. researchgate.net While a detailed public fragmentation analysis of this compound is not extensively documented, the principles of fragmentation for large polyketide macrolides are well-understood. Common fragmentation pathways for esters and ethers, which are present in this compound, involve cleavage at bonds adjacent to the oxygen atoms. The complex structure of this compound would be expected to produce a unique fragmentation fingerprint that can be used for its identification.

Ion Description Expected Information
[M+H]⁺, [M+Na]⁺Molecular ion with a proton or sodium adductProvides the molecular weight and allows for elemental composition determination via HRMS.
Fragment IonsSmaller charged pieces of the original moleculeProvides structural information based on the mass of the neutral losses. For example, loss of water (18 Da) from hydroxyl groups or cleavage of the macrolactone ring.

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. nih.govsciencemuseum.org.uk

While a crystal structure of this compound itself has not been reported in the literature, the X-ray crystal structure of the parent compound, dictyostatin, in complex with β-tubulin has been solved. acs.org This structure provides a definitive stereochemical map for the dictyostatin core. Since the synthesis of this compound starts from chiral precursors and employs stereocontrolled reactions, its stereochemistry is directly correlated to that of the parent compound, with the only difference being the absence of the methyl group at the C16 position. Therefore, the crystal structure of dictyostatin serves as a crucial reference point for confirming the stereochemical assignments in this compound that are initially proposed based on synthesis and NMR data.

Circular Dichroism (CD) Spectroscopy in Stereochemistry

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. chiralabsxl.comnih.gov This technique is particularly useful for establishing the absolute configuration of chiral compounds, especially for complex molecules like polyketides where multiple stereocenters are present. mdpi.comrsc.org

The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD spectrum to that of a known compound with a similar chromophore and stereochemistry. chiralabsxl.com In the context of this compound, its CD spectrum could be compared with that of the natural (-)-dictyostatin. A similar CD spectrum would strongly support the assignment of the same absolute configuration for the corresponding stereocenters. While specific CD data for this compound is not published, this methodology remains a powerful option for stereochemical confirmation in the dictyostatin family.

Computational Approaches in Structural Confirmation

Computational chemistry provides powerful tools to complement experimental data in the process of structure elucidation. Molecular mechanics and quantum mechanics calculations can be used to predict the low-energy conformations of a molecule and to calculate spectroscopic properties that can be compared with experimental results. nih.govnih.gov

For flexible macrolides like the dictyostatins, conformational searches are crucial for understanding their three-dimensional shape in solution and in their biologically active state. acs.org Studies on dictyostatin have utilized extensive force-field-based conformational searches, with the results being filtered based on geometric parameters derived from solution NMR data (e.g., NOE-derived distance restraints). acs.org This combined approach allows for the identification of a diverse conformational landscape and can pinpoint specific conformations that are responsible for the molecule's biological activity. acs.org

These computational models, once validated for the parent compound dictyostatin, can be reliably applied to this compound. By removing the C16 methyl group in the computational model, the conformational preferences of the analogue can be explored. Furthermore, theoretical calculations of NMR chemical shifts and coupling constants can be performed on the computationally generated structures. A good correlation between the calculated and experimental spectroscopic data provides strong evidence for the correctness of the proposed structure and its conformation.

Chemical Synthesis Strategies for 16 Desmethyldictyostatin and Its Analogues

Retrosynthetic Analysis and Synthetic Route Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For complex molecules like the dictyostatins, this approach is crucial for identifying strategic bond disconnections and planning an efficient synthetic pathway. wikipedia.orgnih.gov

The prevailing synthetic strategy for dictyostatin (B1249737) and its analogues, including 16-desmethyldictyostatin, involves a highly convergent approach. nih.govbeilstein-journals.org The retrosynthetic analysis typically disconnects the macrolactone at the ester linkage (C1-O) and at two other strategic locations within the carbon backbone, typically C10-C11 and C17-C18. nih.gov This approach breaks the complex target molecule down into three main fragments of roughly equal complexity:

A "bottom" fragment (typically comprising C1–C9)

A "middle" fragment (e.g., C11–C17)

A "top" fragment (e.g., C18–C26) nih.govresearchgate.net

The design of syntheses for analogues such as 25,26-dihydro-16-desmethyldictyostatin was guided by both synthetic accessibility and medicinal chemistry insights. nih.gov Removing the C16 methyl group simplifies the synthesis by eliminating a remote stereocenter, while saturation of the C25-C26 terminal alkene was hypothesized to be a permissible modification that could simplify late-stage reactions like ring-closing metathesis (RCM). nih.gov Based on this analysis, several distinct synthetic routes were developed and compared, including those centered around a vinyllithium (B1195746) addition/macrolactonization sequence, an esterification/RCM pathway, and a more robust esterification/Nozaki-Hiyama-Kishi (NHK) macrocyclization approach. nih.govnih.gov

Convergent Synthesis Methodologies

The success of a convergent synthesis hinges on the reliability and efficiency of the reactions used to connect the key fragments. Several powerful coupling reactions have been employed in the synthesis of this compound and its parent compound.

A key step involves the esterification of the C1-C9 "bottom" fragment acid with the C10-C26 "top-middle" fragment alcohol. This is followed by a series of transformations to prepare the precursor for the crucial ring-closing reaction. nih.govbeilstein-journals.org Other important fragment coupling reactions include:

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction has been used to form the C17-C18 bond, coupling the "middle" and "top" fragments to generate an enone intermediate. nih.govbeilstein-journals.org

Addition to a Weinreb Amide: The coupling of a "bottom" and "middle" fragment has been achieved by the addition of a lithium acetylide to a Weinreb amide, a reliable method for forming carbon-carbon bonds. pitt.edu

Wittig Reaction: In some of the early dictyostatin syntheses, the Wittig reaction was employed to form the C10–C11 (Z)-alkene. nih.gov

Vinyllithium Addition: An early strategy for fragment coupling involved the addition of a vinyllithium species, but this method suffered from low yields and poor stereoselectivity. nih.gov

Key Fragment-Coupling Reactions in Dictyostatin Analogue Synthesis
ReactionBond FormedFragments CoupledTypical ReagentsReference
Horner-Wadsworth-Emmons (HWE)C17=C18Middle (C11-C17) + Top (C18-C26)Phosphonate, Ba(OH)₂ nih.govbeilstein-journals.org
EsterificationC1-OBottom (C1-C9) + Top/Middle (C10-C26)Acid chloride, Ghosez reagent nih.gov
Lithium Acetylide AdditionC10-C11Bottom (C1-C9) + Middle (C10-C17)Weinreb amide, n-BuLi pitt.edu
Nozaki-Hiyama-Kishi (NHK)C9-C10Seco-acid (C1-C26)CrCl₂/NiCl₂ nih.govbeilstein-journals.org

Macrolactonization: Traditional approaches relied on a late-stage intramolecular esterification (macrolactonization) of a seco-acid to close the ring. nih.gov The Yamaguchi lactonization is a specific and effective method for this transformation. google.com However, this approach can be problematic and low-yielding for complex substrates. nih.gov

Ring-Closing Metathesis (RCM): A more modern strategy involves performing the esterification early and then using a late-stage RCM to form an alkene bond that closes the macrocycle. nih.gov While this approach is powerful, it proved challenging for dictyostatin itself due to potential chemoselectivity issues with the multiple dienes present in the molecule. However, for the 25,26-dihydro-16-desmethyldictyostatin analogue, where the terminal diene is saturated, the RCM strategy was successfully implemented. nih.gov

Nozaki-Hiyama-Kishi (NHK) Reaction: The most successful and versatile macrocyclization strategy for this class of molecules has been the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction. nih.govbeilstein-journals.org This chromium- and nickel-mediated coupling forms the C9-C10 bond by reacting an aldehyde on one end of the linear precursor with an alkenyl iodide on the other. nih.gov This method is highly efficient and, importantly, is compatible with the sensitive diene functionalities present in the natural product, making it a superior strategy for synthesizing a wider range of dictyostatin analogues. nih.govnih.govfigshare.com

Comparison of Macrocyclization Routes for 25,26-dihydro-16-desmethyldictyostatin Analogues
Synthetic RouteKey Macrocyclization StepSteps from Common IntermediateOverall Yield from IntermediateReference
Vinyllithium Addition RouteMacrolactonization68.3% nih.gov
Ring-Closing Metathesis (RCM) RouteRing-Closing Metathesis89.0% nih.gov
Nozaki-Hiyama-Kishi (NHK) RouteNHK Reaction615.7% nih.gov

Fragment-Based Coupling Reactions

Stereocontrolled Synthesis of Key Intermediates

The dictyostatin framework is rich in stereocenters, and their precise installation is fundamental to the total synthesis. rsc.orgrsc.org The stereochemistry of the final product is determined by the stereochemistry of the individual fragments, which must be constructed with high levels of control. This is achieved through the use of asymmetric transformations and chiral auxiliaries. wikipedia.org

Asymmetric transformations are reactions that convert an achiral or racemic starting material into a chiral product with a preference for one enantiomer or diastereomer. Key examples used in the synthesis of dictyostatin intermediates include:

Asymmetric Reductions: The stereoselective reduction of ketones is a common method for establishing chiral alcohol centers. For instance, the Noyori asymmetric hydrogenation catalyst has been used to reduce a ketone intermediate, yielding an alcohol with high stereoselectivity. nih.govpitt.edu Another important transformation is the selective reduction of conjugated alkenes in enones using Stryker's reagent, which leaves the ketone moiety intact for further manipulation. nih.govbeilstein-journals.org

Asymmetric Aldol (B89426) Reactions: The Evans aldol reaction, which utilizes a chiral oxazolidinone auxiliary, is a powerful tool for constructing carbon-carbon bonds while simultaneously setting two adjacent stereocenters with high diastereoselectivity. researchgate.netwikipedia.org

Asymmetric Crotyltitanation: The Duthaler protocol for asymmetric crotyltitanation has been employed to install specific stereogenic centers within the fragments of dictyostatin. researchgate.net

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. This approach is fundamental to building the chiral fragments required for the synthesis of complex molecules like this compound.

Evans Oxazolidinones: These are perhaps the most widely used chiral auxiliaries. wikipedia.org They can be acylated and then subjected to various reactions, such as aldol additions or alkylations. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high predictability. wikipedia.orgnih.gov

Camphorsultam: Oppolzer's camphorsultam is another effective chiral auxiliary used in various transformations, including Michael additions and aldol-type reactions, to achieve high levels of asymmetric induction. wikipedia.org

Pseudoephedrine Amides: Amides derived from pseudoephedrine can be used as chiral auxiliaries to direct the stereoselective alkylation at the α-carbon position. wikipedia.org

By employing these stereocontrolled methods, the individual top, middle, and bottom fragments are synthesized with the correct absolute and relative stereochemistry before they are brought together in the convergent final stages of the synthesis. nih.govpitt.edu

Asymmetric Transformations

Development of Streamlined and Efficient Synthetic Pathways

The complex architecture of dictyostatin and its analogues presents a significant hurdle to their development as potential therapeutic agents. acs.orgfigshare.com Consequently, substantial research has been directed towards the creation of streamlined and efficient synthetic pathways. These efforts aim to provide practical access to these potent microtubule-stabilizing agents for further biological evaluation and the generation of diverse analogues for structure-activity relationship (SAR) studies. nih.govnih.gov A key strategy in achieving this has been the adoption of highly convergent synthetic plans, which involve the independent synthesis of large, complex fragments that are then coupled late in the synthesis. beilstein-journals.orgbeilstein-journals.org

A notable advancement in this area is the development of syntheses for this compound and its analogues, such as 25,26-dihydro-16-desmethyldictyostatin. The removal of the C16 methyl group simplifies the synthetic challenge by eliminating an isolated stereocenter. nih.gov Furthermore, the saturation of the C25-C26 terminal alkene to a dihydro analogue was explored to potentially improve metabolic stability and simplify the synthesis, with promising results showing that these analogues retain significant biological activity. nih.govbeilstein-journals.org

Several innovative and streamlined routes have been developed, moving away from more classical but problematic methods. nih.gov Early approaches involving vinyllithium addition for fragment coupling and subsequent macrolactonization were often hampered by low yields, lack of stereoselectivity, and undesirable isomerization of the C2-C3 double bond during the ring-closing step. nih.gov To circumvent these issues, more practical and efficient strategies have been devised, prominently featuring ring-closing metathesis (RCM) and the Nozaki-Hiyama-Kishi (NHK) reaction for the crucial macrocyclization step. acs.orgnih.gov

The table below summarizes and compares the key features of the developed streamlined synthetic pathways for this compound analogues.

Synthetic Pathway Key Macrocyclization Reaction Fragment Coupling Strategy Longest Linear Sequence (approx.) Overall Yield (approx.) Key Advantages Reference
Vinyllithium Addition RouteMacrolactonizationVinyllithium addition~20 steps8.3% for 2aShort and highly refined nih.gov
Ring-Closing Metathesis (RCM) RouteRing-Closing MetathesisEsterification~20 steps9% for 2aAvoids problematic vinyllithium addition nih.gov
Nozaki-Hiyama-Kishi (NHK) RouteNozaki-Hiyama-Kishi CouplingEsterification, Horner-Wadsworth-Emmons<20 steps15.7% for 2aHigh convergency, avoids C2-C3 isomerization, currently the shortest synthesis nih.govbeilstein-journals.org

These advancements in synthetic strategies have not only made dictyostatin and its analogues more accessible for research but have also facilitated the rapid generation of new analogues for detailed biological testing. nih.govnih.gov The development of these efficient and streamlined pathways is a critical step towards realizing the therapeutic potential of the dictyostatin class of compounds. figshare.comresearchgate.net

Design and Synthetic Exploration of 16 Desmethyldictyostatin Analogues and Hybrid Structures

Structure-Driven Design of Modified Analogues

The design of novel analogues of 16-desmethyldictyostatin is heavily guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological activity. gardp.org By systematically modifying the core structure of this compound, researchers can identify which parts of the molecule are essential for its potent anticancer effects and which can be altered to improve its properties.

Modifications at Specific Molecular Positions

The removal of the methyl group at the C16 position to create this compound was an initial strategic simplification of the dictyostatin (B1249737) structure. nih.gov Further modifications have been explored at various other positions to probe the SAR of the dictyostatin scaffold. For instance, alterations in the C1-C9 region, often referred to as the "bottom chain," have been a focus, drawing parallels to the extensive SAR studies on the related molecule, discodermolide. researchgate.net These studies have shown that modifications in this part of the molecule can significantly impact biological activity.

Another critical area for modification is the C25-C26 terminal alkene. Research in the discodermolide field suggested that modifying this diene might be possible while retaining significant biological activity. nih.gov This led to the synthesis of 25,26-dihydrodictyostatin analogues, which were found to be highly active. researchgate.net

Analogue Modification Key Finding Reference
This compoundRemoval of C16 methyl groupSimplifies synthesis while retaining interesting biological profile. nih.gov
25,26-Dihydro-16-desmethyldictyostatinSaturation of the C25-C26 double bondRetained almost complete biological activity in preliminary assays. nih.govnih.gov
C10 E-alkene analogueIsomerization of the C10-C11 alkeneResulted in a 50-fold decrease in activity compared to (-)-dictyostatin. nih.govnih.gov
Truncated macrolactoneSmaller macrolide ringShowed a 400-fold decrease in activity compared to (-)-dictyostatin. nih.govnih.gov

Exploration of Epimers and Dihydro-Analogues

The synthesis of epimers—stereoisomers that differ at only one chiral center—has been a valuable tool in understanding the stereochemical requirements for dictyostatin's activity. The C6 position has been a particular focus of these investigations. The synthesis of 6-epi-16-desmethyl-25,26-dihydrodictyostatin was undertaken to explore the impact of this stereochemical change in a simplified analogue. nih.govnih.gov These studies have revealed that while some epimers lead to a significant loss of activity, others can retain substantial potency. For example, 6,16-bis-epi-dictyostatin and 6,14,19-tris-epi-dictyostatin showed 20- to >1000-fold decreases in activity. researchgate.net

The development of dihydro-analogues, specifically at the C25-C26 position, was driven by both synthetic and medicinal chemistry considerations. researchgate.net Saturation of this terminal double bond was predicted to be a metabolically favorable modification. Streamlined synthetic routes were developed to access these dihydro-analogues, which demonstrated that this modification is well-tolerated, with the resulting compounds retaining high levels of antiproliferative activity. nih.govnih.gov

Synthesis of Hybrid Molecules with Related Chemotypes (e.g., Dictyostatin/Discodermolide Hybrids)

The structural and stereochemical similarities between dictyostatin and another potent microtubule-stabilizing agent, discodermolide, have inspired the design and synthesis of hybrid molecules. nih.govnih.gov The goal of this approach is to combine the advantageous features of both natural products to create novel compounds with enhanced properties. These efforts have led to the creation of the first macrocyclic analogues of discodermolide, which incorporate structural elements of dictyostatin. nih.gov

One notable success in this area was the synthesis of a potent dictyostatin-discodermolide hybrid that exhibited enhanced cell growth inhibitory activity compared to discodermolide in several human cancer cell lines, including a Taxol-resistant line. nih.govrsc.org The design of these hybrids often involves creating a common macrolide scaffold that can be elaborated with features from both parent molecules. nih.gov This strategy has even been extended to create triple hybrids incorporating the side-chain of Taxol, another important anticancer drug. rsc.org

Hybrid Molecule Key Structural Features Biological Activity Highlight Reference
Macrocyclic discodermolide/dictyostatin hybrid 1222-membered macrolide scaffold with combined featuresPotent, with a similar biological profile to dictyostatin. nih.gov
C9 methoxy (B1213986) derivative 38Methoxy group at the C9 position of the hybrid scaffoldSimilar biological profile to dictyostatin. nih.gov
Dictyostatin-discodermolide hybridDesigned to combine potent elements of both moleculesEnhanced cell growth inhibitory activity relative to discodermolide. nih.govrsc.org
Taxol/Discodermolide/Dictyostatin triple hybridsMacrolide scaffold with the side-chain of Taxol or TaxotereShowed significant antiproliferative activity. rsc.org

Late-Stage Diversification Strategies in Analog Synthesis

Late-stage diversification is a powerful strategy in medicinal chemistry that involves modifying a common, complex intermediate at a late stage of the synthesis to generate a library of related analogues. caltech.edunsf.gov This approach is particularly well-suited for the synthesis of dictyostatin analogues due to the complexity of the core structure. By developing a convergent synthetic route to a key intermediate, chemists can then introduce a variety of modifications to rapidly explore the SAR.

This strategy was successfully employed in the synthesis of a small library of methyl-ether derivatives of dictyostatin/discodermolide hybrids. nih.gov A common 22-membered macrolide scaffold was prepared, and then various functional groups were introduced in the final steps of the synthesis. This approach not only allows for the efficient generation of diverse analogues but also provides valuable insights into the SAR of the target molecule. The development of streamlined and convergent synthetic routes, such as those employing Ring-Closing Metathesis (RCM) and Nozaki-Hiyama-Kishi (NHK) reactions, has been crucial to the success of these late-stage diversification efforts. nih.govnih.gov

Mechanistic Investigations of 16 Desmethyldictyostatin S Biological Actions

Modulation of Microtubule Dynamics

16-Desmethyldictyostatin is classified as a microtubule-stabilizing agent (MSA), a group of compounds that disrupt the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis. windows.netacs.org Its effects on microtubule dynamics are evident both in in vitro biochemical assays and within cellular environments.

Microtubules are polymers formed from αβ-tubulin heterodimers, and their assembly is a dynamic process characterized by phases of growth (polymerization) and shrinkage (depolymerization). oaepublish.comcytoskeleton.com Microtubule-stabilizing agents like this compound enhance the polymerization of tubulin into microtubules. acs.org

In vitro tubulin polymerization assays are commonly used to assess the activity of such compounds. nih.govcytoskeleton.com These assays typically utilize purified tubulin, which, upon the addition of GTP and incubation at 37°C, polymerizes into microtubules. cytoskeleton.com The extent of polymerization can be monitored by measuring the increase in light scattering or fluorescence. nih.govcytoskeleton.com

Studies on a library of structurally diverse dictyostatin (B1249737) analogs, including this compound (referred to as compound 10 in some studies), have shown that these compounds generally promote tubulin polymerization. acs.org While specific kinetic data for this compound's direct effect on the rate and extent of tubulin polymerization is not extensively detailed in publicly available literature, its classification as a potent microtubule-stabilizing agent implies its activity in such assays. acs.orgnih.gov For instance, a study on various dictyostatin analogues demonstrated their ability to enhance tubulin polymerization in vitro in the absence of microtubule-associated proteins (MAPS). windows.net

Table 1: General Principles of In Vitro Tubulin Polymerization Assays

ParameterDescription
Principle Measurement of the increase in polymer mass over time.
Components Purified tubulin, GTP, polymerization buffer.
Conditions Incubation at 37°C to initiate polymerization.
Detection Turbidity (light scattering at 340 nm) or fluorescence (e.g., using DAPI). nih.govcytoskeleton.com
Effect of Stabilizers Increased rate and extent of polymerization.

Within cells, the primary effect of this compound is the stabilization of the microtubule network and the induction of microtubule bundling. acs.orgnih.gov This stabilization disrupts the delicate balance of microtubule dynamics required for the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. acs.org

Immunofluorescence microscopy of cancer cells treated with this compound reveals significant alterations in microtubule architecture. In human lung carcinoma A549 cells, treatment with this compound and other active dictyostatin analogs leads to the formation of abnormal microtubule bundles. acs.org These bundles are morphologically distinct from those induced by taxanes, being shorter and thicker. acs.org Similarly, analogs of this compound have been shown to cause microtubule bundling in HeLa cells. nih.gov

The ability to induce microtubule bundling is a hallmark of potent microtubule-stabilizing agents. acs.orgnih.gov This effect is a direct consequence of the enhanced stability of the microtubules, which promotes their association into higher-order structures.

Table 2: Cellular Effects of this compound on Microtubules

Cell LineObserved EffectReference
A549 (Human Lung Carcinoma)Induction of shorter, thicker microtubule bundles. acs.org
HeLaMicrotubule bundling (observed with analogs). nih.gov

Tubulin Polymerization Promotion in Vitro

Molecular Interactions with Tubulin

The biological actions of this compound are initiated by its direct binding to β-tubulin, a subunit of the αβ-tubulin heterodimer. acs.org This interaction is specific and leads to conformational changes in the tubulin molecule that favor its incorporation and stabilization within the microtubule lattice.

Extensive research, including competitive binding assays and molecular modeling, has established that dictyostatin and its analogs, including this compound, bind to the taxane-binding site on β-tubulin. acs.orgcsic.es This binding pocket is located on the luminal side of the microtubule. acs.orgcsic.es

Molecular modeling studies have provided insights into the specific interactions of this compound within this site. acs.org These models show the compound adopting a specific conformation that allows for favorable interactions with the amino acid residues lining the binding pocket. acs.orgresearchgate.net The fact that dictyostatins compete with paclitaxel (B517696) and other taxane-site ligands for binding further confirms this localization. nih.gov

The binding of a ligand to the taxane (B156437) site induces a conformational change in the β-tubulin subunit, promoting a "straighter" conformation that is more compatible with the microtubule lattice. embopress.org This conformational shift is believed to be a key element of the microtubule-stabilizing mechanism. While the precise high-resolution structural changes induced specifically by this compound have not been detailed, the crystal structure of the parent compound, dictyostatin, in complex with tubulin reveals the key interactions that stabilize this straighter conformation. acs.org The binding of dictyostatin mimics the stabilizing effect of lateral contacts within the microtubule, effectively locking the tubulin dimer into a polymerization-competent state.

The binding of this compound to the taxane site can be considered a form of allosteric modulation of microtubule stability. Allosteric regulation occurs when the binding of a ligand at one site on a protein influences the protein's activity or its binding of other ligands at a different site. nih.govnih.gov In the context of microtubules, the binding of a drug to a specific site on tubulin allosterically modulates the protein's conformation and its interactions with other tubulin subunits. nih.govnih.gov

While specific allosteric modulation studies focusing exclusively on this compound are not prominent in the literature, the concept is well-established for microtubule-targeting agents. For instance, studies have explored the allosteric cross-talk between the taxane-binding site and other ligand-binding sites on tubulin, such as the peloruside-binding site. nih.gov Such studies indicate that the binding of a ligand to one site can influence the binding affinity and effects of a ligand at another site, sometimes leading to synergistic effects. nih.gov The synergy observed between dictyostatin and taxanes, despite binding to the same site, has been attributed to their differential effects on the microtubule lattice, which can be considered a form of allosteric modulation at the polymer level. acs.org

Conformational Changes Induced in Tubulin

Cellular Responses to Microtubule Perturbation

The biological activity of this compound, a potent microtubule-stabilizing agent, elicits a cascade of cellular responses primarily stemming from its profound impact on microtubule dynamics. acs.orgnih.gov By binding to tubulin and promoting its polymerization, this compound disrupts the delicate equilibrium required for normal microtubule function, leading to significant alterations in cell cycle progression, cytoskeletal organization, and the activation of specific signaling pathways that ultimately determine the cell's fate. nih.govwiley.com

Cell Cycle Progression Alterations (e.g., Mitotic Block)

A hallmark cellular response to treatment with this compound and its parent compound, dictyostatin, is a potent arrest of the cell cycle in the G2/M phase. nih.govwiley.comcsic.es This mitotic block is a direct consequence of the drug-induced stabilization of microtubules. nih.gov Microtubules are fundamental components of the mitotic spindle, the cellular machinery responsible for the accurate segregation of chromosomes during cell division. nih.govmdpi.com The dynamic instability of microtubules—the rapid transition between periods of growth and shrinkage—is essential for the proper formation and function of the mitotic spindle. wiley.com

By suppressing microtubule dynamics, this compound prevents the formation of a functional bipolar spindle. wiley.com This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. nih.gov The SAC monitors the attachment of chromosomes to the spindle microtubules. nih.gov When it detects errors, such as those caused by this compound, it halts the cell cycle at the metaphase-to-anaphase transition, preventing premature chromosome segregation and aneuploidy. wiley.com This sustained arrest in mitosis ultimately triggers downstream cellular events, including apoptosis. nih.govwiley.com Studies on dictyostatin analogues have consistently shown this G2/M arrest in various cancer cell lines, confirming it as a primary mechanism of their antiproliferative activity. acs.orgcsic.es

Cytoskeletal Reorganization Phenotypes

The primary and most evident cytoskeletal phenotype induced by this compound is the dramatic reorganization of the microtubule network. acs.org In treated cells, the normal, finely dispersed array of interphase microtubules is replaced by the formation of abnormal microtubule bundles. acs.org Immunofluorescence studies in human lung carcinoma A549 cells have revealed that these bundles are morphologically distinct from those induced by other microtubule-stabilizing agents like taxanes. While taxanes tend to form long, thin bundles, those generated by dictyostatin analogues, including by extension this compound, are characteristically shorter and thicker. acs.org

This bundling sequesters tubulin into non-functional aggregates, disrupting the various roles of microtubules in maintaining cell shape, intracellular transport, and cell motility. mdpi.com While the primary target is the microtubule network, significant alterations to one cytoskeletal system can indirectly influence others. The actin cytoskeleton, another crucial component responsible for cell shape, adhesion, and motility, is intricately linked to the microtubule network. nih.govnih.gov Disruption of microtubule organization can lead to secondary effects on actin filament distribution and dynamics, although direct effects of this compound on the actin cytoskeleton have not been a primary focus of investigation. wiley.com The profound reorganization of microtubules, however, remains the dominant and defining cytoskeletal phenotype.

Induction of Specific Cellular Pathways

The sustained mitotic arrest and cytoskeletal chaos caused by this compound trigger specific cellular signaling pathways, most notably leading to programmed cell death, or apoptosis. nih.govwiley.comnih.govpitt.edu Apoptosis is a key outcome for cells that cannot resolve the drug-induced mitotic block. nih.gov This process is executed by a family of proteases called caspases. nih.gov Microtubule-stabilizing agents are known to activate this caspase cascade, leading to the orderly dismantling of the cell. nih.gov

The activation of apoptosis in response to microtubule damage is often mediated by the tumor suppressor protein p53. creative-diagnostics.comcusabio.com p53, known as "the guardian of the genome," can be activated by various cellular stresses, including mitotic spindle disruption. mdpi.com Once activated, p53 can transcriptionally upregulate pro-apoptotic proteins from the Bcl-2 family, such as Bax and Puma. creative-diagnostics.com These proteins then act on the mitochondria to trigger the release of cytochrome c, which in turn leads to the formation of the apoptosome and the activation of initiator caspases (like caspase-9) and subsequently effector caspases (like caspase-3), culminating in cell death. creative-diagnostics.com While direct studies detailing the specific involvement of the p53 pathway for this compound are not extensively documented, the induction of apoptosis is a confirmed consequence of its mechanism of action, consistent with the known pathways activated by potent microtubule-stabilizing agents. nih.gov

Data Tables

Table 1: Cellular Effects of Dictyostatin Analogues

Compound/AnalogueCell LinePrimary Cellular EffectCytoskeletal PhenotypeReference
Dictyostatin AnaloguesA2780, A549G2/M cell cycle arrestFormation of abnormal microtubule bundles acs.org
DictyostatinMurine and Human Cancer CellsG2/M arrest, ApoptosisTubulin polymerization, suppression of microtubule dynamics wiley.com
6-DesmethyldictyostatinHuman Cancer Cell LinesG2/M arrest, ApoptosisMicrotubule stabilization nih.gov
2,3-DihydrodictyostatinHuman Cancer Cell LinesG2/M arrest, ApoptosisMicrotubule stabilization nih.gov

Table 2: Comparative Cytoskeletal Effects

AgentCell LineMicrotubule Bundle MorphologyReference
Dictyostatin AnaloguesA549 Human Lung CarcinomaShorter and thicker bundles acs.org
Taxanes (e.g., Paclitaxel)A549 Human Lung CarcinomaLong and thin bundles acs.org

Structure Activity Relationship Sar Studies of 16 Desmethyldictyostatin and Its Analogues

Correlating Structural Features with Microtubule-Stabilizing Potency

The microtubule-stabilizing potency of 16-desmethyldictyostatin and its analogues is highly dependent on specific structural features. The removal of the C16 methyl group from dictyostatin (B1249737) to form this compound (also referred to as 16-normethyldictyostatin) results in a compound with a notable biological profile. nih.gov Studies have shown that this compound is a potent agent, though generally 2- to 5-fold less active than dictyostatin itself.

Further modifications to the this compound scaffold have provided deeper insights into the SAR. For instance, saturation of the C25-C26 double bond in the terminal diene of this compound to create 25,26-dihydro-16-desmethyldictyostatin results in analogues that retain almost complete biological activity. nih.govresearchgate.net This is a significant finding, as the terminal diene can be a liability during synthesis. nih.gov The ability to modify this part of the molecule without a substantial loss of potency opens up avenues for creating analogues with improved pharmacokinetic properties. nih.gov

The macrolactone ring and the "bottom half" of the molecule (the C1-C9 region) are critical for maintaining high potency. Modifications in this region, such as alterations to the dienoate system, can lead to significant changes in activity. For example, a truncated macrolactone analogue of dictyostatin was found to be 400-fold less active than the parent compound. nih.gov

The following table summarizes the biological activity of this compound and related analogues, demonstrating the impact of structural modifications on their potency.

CompoundModification from (-)-DictyostatinCell LineIC₅₀ (nM)Microtubule Polymerization (Relative Potency)
(-)-Dictyostatin-A27802.55Most Potent
This compound Removal of C16-methylA278010~5-fold less active
16-epi-DictyostatinInversion of stereochemistry at C16A2780>5000Inactive
25,26-DihydrodictyostatinSaturation of C25-C26 double bond1A9SubmicromolarActive
6-epi-25,26-Dihydro-16-desmethyldictyostatinEpimerization at C6 and saturation of C25-C26 double bond1A9SubmicromolarActive

Impact of Stereochemistry on Biological Activity Profiles

The stereochemical configuration of the dictyostatin scaffold is a critical determinant of its biological activity. Even subtle changes in the three-dimensional arrangement of atoms can lead to a dramatic loss of potency, highlighting the highly specific nature of the interaction between these molecules and their target, β-tubulin.

The stereocenter at C16 is of particular importance. While the removal of the methyl group to give this compound results in a potent compound, the inversion of the stereochemistry at this position in the parent dictyostatin to form 16-epi-dictyostatin leads to a near-total loss of activity. This suggests that while the methyl group itself is not essential for potent activity, the stereochemical configuration around C16 plays a crucial role in the molecule's ability to adopt the correct conformation for binding to tubulin.

Epimerization at other positions in the macrolide ring also has a profound impact on biological activity. For instance, epimerization at C6 can lead to analogues with interesting biological profiles. The 6-epi-dictyostatin analogue has been shown to be a highly potent microtubule-stabilizing agent. nih.gov Similarly, the 6-epimer of 25,26-dihydro-16-desmethyldictyostatin retains significant activity. nih.gov In contrast, epimerization at C9 has been shown to result in a significant decrease in potency. researchgate.net

Comparative SAR Analysis with Other Microtubule-Stabilizing Agents

The SAR of this compound and its analogues is best understood in the context of other well-known microtubule-stabilizing agents that share the same or an overlapping binding site on β-tubulin.

Comparison with Paclitaxel (B517696) and Epothilones

Paclitaxel and the epothilones are clinically important microtubule-stabilizing agents. Dictyostatin and its analogues, including this compound, have been shown to compete with paclitaxel for binding to microtubules, indicating they share a common binding site. nih.gov However, there are important differences in their interactions with tubulin and their activity profiles.

Dictyostatins are often more potent than paclitaxel in various cancer cell lines, including those that have developed resistance to taxanes. nih.gov For instance, this compound and its derivatives have shown efficacy in paclitaxel-resistant cell lines. nih.gov This suggests that while their binding sites overlap, the specific molecular interactions are different, allowing dictyostatin analogues to overcome certain resistance mechanisms.

Compared to the epothilones, the dictyostatin chemotype also shows promise. Some dictyostatin analogues retain activity against epothilone (B1246373) B-resistant cells. nih.gov The high potency of dictyostatin and some of its analogues, even in resistant cell lines, underscores the potential of this scaffold for the development of next-generation anticancer drugs. It has been noted that dictyostatin appears to be highly optimized for binding to microtubules, with fewer structural modifications leading to improved activity compared to paclitaxel and the epothilones. acs.org

Distinctions from Discodermolide Analogues

Discodermolide is a natural product that is structurally and functionally very similar to dictyostatin. Both are potent microtubule stabilizers that share a common binding site on β-tubulin. The SAR of discodermolide has often been used as a starting point for understanding the SAR of dictyostatin. nih.gov

A key difference lies in the C16 region. While the removal of the C14-methyl group in discodermolide (analogous to the C16-methyl in dictyostatin) also results in a potent compound, the surrounding structural context of the two molecules leads to some distinct SAR features.

Interestingly, while both discodermolide and dictyostatin analogues can exhibit synergistic effects when combined with paclitaxel, the extent of this synergy can vary between analogues. acs.org This suggests subtle differences in their binding modes within the taxane (B156437) site, which could be exploited for combination therapies. The development of discodermolide-dictyostatin hybrids has been an active area of research, with some hybrids showing enhanced potency compared to the parent compounds. acs.orgcsic.es

Rational Design Principles Derived from SAR Data

The extensive SAR studies on this compound and the broader dictyostatin family have led to the formulation of several key rational design principles for the development of new and improved analogues:

Simplification of the C16 Stereocenter: The finding that the C16-methyl group is not essential for high potency allows for the design of analogues lacking this stereocenter, such as this compound. This significantly simplifies the total synthesis of these complex molecules, making them more accessible for further development. nih.govnih.gov

Modification of the Terminal Diene: The C25-C26 double bond is not critical for activity and can be saturated to produce potent 25,26-dihydro analogues. This removes a synthetically challenging and potentially metabolically labile moiety, facilitating the creation of more drug-like candidates. nih.govnih.gov

Preservation of the Macrolactone Core and "Bottom Half": The 22-membered macrolactone and the C1-C9 region are crucial for activity. Modifications in this area are generally detrimental, indicating that this part of the scaffold contains the key pharmacophore responsible for tubulin binding. Future designs should aim to preserve the integrity of this region.

Exploitation of Stereochemical Insights: The strict stereochemical requirements for activity, particularly at positions C6, C9, and C16, provide a clear roadmap for synthetic efforts. Efforts should focus on maintaining the natural stereochemistry at key positions to ensure high potency. researchgate.netnih.gov The high activity of certain "epi" analogues, such as 6-epi-dictyostatin, suggests that targeted stereochemical modifications can be beneficial and warrant further investigation. nih.gov

Hybridization with Other Microtubule Stabilizers: The creation of hybrids, particularly with discodermolide, has been shown to be a fruitful strategy for enhancing potency. acs.orgcsic.es This principle involves combining key structural motifs from different microtubule-stabilizing agents to create novel compounds with improved biological properties.

Computational Modeling to Guide Design: The use of computational modeling, informed by experimental data from X-ray crystallography and NMR, can help to rationalize the observed SAR and guide the design of new analogues with predicted high affinity for the tubulin binding site. acs.orgcsic.es This in silico approach can prioritize synthetic targets and accelerate the discovery of more effective compounds.

By applying these principles, researchers can more effectively navigate the complex chemical space of the dictyostatins to develop novel anticancer agents with enhanced potency, improved synthetic accessibility, and the ability to overcome drug resistance.

Target Identification and Validation Research for 16 Desmethyldictyostatin

Experimental Approaches for Target Discovery

The initial identification of a bioactive compound's target can be approached through several advanced methodologies. While the parent compound, dictyostatin (B1249737), was identified as a microtubule stabilizer through functional assays, modern target deconvolution for its analogues like 16-desmethyldictyostatin would typically involve sophisticated proteomic and genetic screens.

Affinity-based chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells. theanalyticalscientist.comthno.org This method relies on chemically modifying the compound of interest (the "bait") to include a linker and a reporter tag, such as biotin (B1667282). mdpi.com

The general workflow involves several key steps:

Probe Synthesis : A derivative of this compound would be synthesized to incorporate a reactive group for attaching a tag, while aiming to preserve its original biological activity. thno.org

Target Capture : The tagged probe is incubated with a proteome source (e.g., cell lysate). The probe non-covalently binds to its protein targets. In some variations, like photoaffinity labeling, a photo-reactive group on the probe is activated by UV light to form a covalent bond with the target protein, capturing even transient interactions. theanalyticalscientist.com

Enrichment and Isolation : The probe-protein complexes are captured and purified from the mixture, typically using affinity chromatography (e.g., streptavidin beads that bind to the biotin tag). mdpi.com Non-specifically bound proteins are washed away.

Identification : The captured proteins are identified using mass spectrometry (MS). mdpi.com

This approach allows for the unbiased identification of proteins that physically interact with the compound, providing direct evidence of potential targets. theanalyticalscientist.com

Label-free protein profiling offers an alternative to chemical modification of the drug molecule, which can sometimes alter its binding properties. thno.org These methods detect changes in protein properties upon drug binding. Techniques like the Cellular Thermal Shift Assay (CETSA) are prominent examples.

The principle of CETSA is based on the observation that when a protein binds to a ligand (like this compound), its thermal stability changes. The experimental workflow typically involves:

Treatment : Intact cells or cell lysates are treated with the compound.

Heating : The samples are heated to various temperatures, causing proteins to denature and precipitate.

Separation : The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

Quantification : The amount of each protein remaining in the soluble fraction is quantified across different temperatures using mass spectrometry. nih.gov

Proteins that have bound to this compound will exhibit a different melting curve compared to their unbound state, allowing for the identification of targets without any chemical labels. news-medical.net This method is advantageous as it can be performed in a physiologically relevant cellular environment. thno.org

Genetic and biochemical screening methods are foundational to target identification and validation. nih.govnih.gov

Genetic Screening : This approach involves systematically altering gene expression to identify genes that modify a cell's sensitivity to a compound. For instance, RNA interference (RNAi) or CRISPR-based gene editing libraries can be used to knock down or knock out every gene in the genome. nih.gov If silencing a particular gene confers resistance to this compound, it suggests the protein product of that gene is either the drug's direct target or a critical component of the pathway it affects.

Biochemical Screening : These screens use purified components to directly measure the effect of a compound on a specific biological process. nih.gov For microtubule-targeting agents, the most relevant biochemical assay is the tubulin polymerization assay. nih.gov In this assay, purified tubulin protein is induced to polymerize into microtubules, a process that can be monitored by changes in light scattering (turbidity) or fluorescence. nih.govgoogle.com The addition of a compound like this compound can be directly observed to either enhance (stabilizer) or inhibit (destabilizer) this process, providing clear evidence of its effect on tubulin dynamics. nih.govunimi.it

Label-Free Protein Profiling Techniques

Confirming Tubulin as a Primary Molecular Target

This compound is recognized as a powerful microtubule-stabilizing agent, a classification it shares with clinically important drugs like paclitaxel (B517696). unimi.itnih.gov Its mechanism involves binding to tubulin and promoting its assembly into microtubules, thereby disrupting the dynamic instability required for proper cell division and leading to mitotic arrest. unimi.itresearchgate.net

Key experimental evidence includes:

Tubulin Polymerization Assays : Direct biochemical assays have demonstrated that this compound, similar to dictyostatin, induces the assembly of purified tubulin into microtubules. google.com A representative turbidity profile shows it effectively promotes tubulin polymerization, confirming its direct interaction and stabilizing effect. google.com

Cellular Assays : When applied to cancer cells, this compound induces the formation of microtubule bundles, a hallmark phenotype of microtubule-stabilizing agents. nih.gov This confirms its mechanism of action within a cellular context.

Structure-Activity Relationship (SAR) Studies : The synthesis and testing of various dictyostatin analogues, including this compound, have shown that modifications at the C16 position are well-tolerated, retaining potent activity. nih.gov This suggests that the C16 methyl group is not essential for binding to tubulin.

Structural Biology : While a crystal structure of this compound complexed with tubulin is not specifically reported, the X-ray crystal structure of the parent dictyostatin bound to β-tubulin has been solved. acs.orgresearchgate.net This provides a detailed, atomic-level view of the binding site, which is located in the same taxane-binding pocket as paclitaxel. acs.orgresearchgate.net Given the high structural similarity and comparable biological activity, it is inferred that this compound occupies the same binding site and adopts a similar bound conformation.

The potent antiproliferative activity of this compound against various cancer cell lines further validates tubulin as a therapeutically relevant target.

Table 1: Comparative Antiproliferative Activity of this compound and Related Compounds This table is interactive. You can sort and filter the data.

Compound Cell Line Activity (IC₅₀) Notes Reference
This compound 1A9 (human ovarian) Submicromolar Potent activity nih.gov
This compound Pancreatic cell lines - Less active than against ovarian lines unimi.it
This compound Colon cell lines - Less active than against ovarian lines unimi.it
Paclitaxel 1A9 (human ovarian) - Reference compound nih.gov
25,26-dihydro-16-desmethyldictyostatin 1A9 (human ovarian) Submicromolar Retained almost complete activity nih.gov
6-epi-25,26-dihydro-16-desmethyldictyostatin 1A9 (human ovarian) Submicromolar Retained almost complete activity nih.gov

Identification of Potential Off-Targets and Their Biological Relevance

While tubulin is the validated primary target of this compound, a comprehensive understanding of its pharmacology requires investigating potential "off-targets." Off-target interactions can contribute to unexpected side effects or provide opportunities for drug repurposing. wikipedia.org In the context of microtubule-stabilizing agents, off-target effects can also include interactions that lead to drug resistance.

Comprehensive, unbiased proteomic screens for off-targets of this compound have not been extensively reported in the literature. However, research on the broader class of microtubule-stabilizing agents points to several biologically relevant interactions beyond the primary binding event on the main β-tubulin pool:

Interaction with Tubulin Isotypes : The human genome encodes several different isotypes of β-tubulin. Some cancer cells achieve resistance to microtubule-targeting drugs by overexpressing specific isotypes, such as βIII-tubulin. acs.org While all compounds in one study of dictyostatin analogues were equally active against HeLa cells and their βIII-tubulin overexpressing counterparts, differential activity against cells with specific β-tubulin mutations (e.g., F272V, A366T) was observed. researchgate.net Such interactions with specific tubulin variants, while still targeting tubulin, can be considered a form of off-target effect relative to the wild-type protein and have profound implications for clinical efficacy and resistance.

Modern unbiased methods for off-target detection, such as in silico prediction tools and experimental techniques like GUIDE-seq or Digenome-seq (primarily used for CRISPR), provide a framework for how such investigations could be systematically conducted for small molecules like this compound. wikipedia.orgnih.govfrontiersin.org Identifying such interactions is crucial for building a complete safety and efficacy profile for this promising anticancer compound.

Advanced Chemical Biology Applications and Future Research Trajectories

Utility of 16-Desmethyldictyostatin as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Due to its potent activity as a microtubule-stabilizing agent, this compound serves as an effective chemical probe for investigating the myriad cellular functions that depend on microtubule dynamics. nih.govunimi.it Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. unimi.it

The utility of this compound as a probe stems from its ability to potently inhibit microtubule dynamics, leading to mitotic arrest and the formation of abnormal microtubule bundles. acs.org By treating cells with this compound, researchers can specifically perturb microtubule-dependent processes and observe the downstream consequences, thereby elucidating the role of a stable microtubule network in various cellular pathways. Its structural simplification, namely the removal of the C16 methyl group, makes it a synthetically more accessible tool compared to the parent compound, dictyostatin (B1249737), without a complete loss of activity. nih.gov This facilitates the synthesis of sufficient quantities for in-depth biological investigation. nih.gov The compound has shown a compelling biological profile, including potent antiproliferative activity against various human cancer cell lines, further cementing its role as a valuable research tool. nih.govunimi.it

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic view of the cellular response to microtubule stabilization by this compound, its application can be integrated with various "omics" technologies. nih.gov These high-throughput approaches, including genomics, proteomics, and metabolomics, allow for the comprehensive analysis of genes, proteins, and metabolites within a biological system. nih.govnih.govwikipedia.org

While specific multi-omics studies centered on this compound are an emerging area, the approach holds significant promise. For instance, a systems-level investigation could involve:

Proteomics: The large-scale study of proteins. wikipedia.org By treating cells with this compound and subsequently analyzing the proteome using techniques like mass spectrometry, researchers could identify global changes in protein expression and post-translational modifications. nih.govwikipedia.org This could reveal entire pathways that are activated or suppressed in response to microtubule stabilization, uncovering novel proteins involved in the mitotic checkpoint, cellular stress responses, or apoptosis.

Genomics and Transcriptomics: The study of an organism's complete set of DNA (genome) and RNA transcripts. williams.edu Transcriptomic analysis (e.g., via microarray or RNA-seq) following treatment with this compound could identify genes that are up- or down-regulated. This provides insight into the transcriptional programs that are initiated by sustained microtubule-induced signaling, potentially highlighting key transcription factors or signaling cascades that mediate the cellular response. nih.govresearchgate.net

Integrating these datasets can provide a comprehensive, system-wide map of the molecular events triggered by this compound, moving beyond its direct effect on tubulin to understand its impact on the entire cellular network. mdpi.com

Development of Novel Assays for Microtubule Dynamics and Cellular Responses

The study of microtubule-stabilizing agents like this compound benefits from and drives the development of innovative assays to monitor microtubule behavior and cellular consequences in real-time and with high precision.

Assays for Microtubule Dynamics:

Fluorescence-Based Polymerization Assays: These in vitro assays use fluorescent reporters to monitor the kinetics of tubulin polymerization into microtubules. cytoskeleton.com this compound can be used in such assays to quantify its stabilizing effect, comparing its potency to other agents like paclitaxel (B517696) or the parent dictyostatin. cytoskeleton.com

Live-Cell Imaging with Fluorescent Probes: The use of advanced labels like Tubulin Tracker Deep Red allows for long-term, time-lapse imaging of microtubule networks in living cells with minimal cytotoxicity. thermofisher.com Introducing this compound to cells expressing fluorescently tagged tubulin (e.g., GFP-α-tubulin) enables direct visualization of its effects, such as the suppression of dynamics and the formation of microtubule bundles. thermofisher.comrsc.org

Stable Isotope Labeling: A method using heavy water (²H₂O) and mass spectrometry allows for the in vivo measurement of microtubule dynamics by tracking the incorporation of deuterium (B1214612) into tubulin dimers and polymers. nih.gov This powerful technique could be employed to quantify the precise impact of this compound on microtubule turnover in an intact organism. nih.gov

Assays for Cellular Responses:

High-Content Imaging and Analysis: This automated microscopy-based approach can simultaneously measure multiple cellular parameters, such as cell number, cell cycle phase distribution, and nuclear morphology. plos.org Such assays can be used to create a detailed profile of the cellular response to this compound across a dose range, identifying its effects on cell cycle arrest and cytotoxicity with high throughput. plos.org For example, immunofluorescence experiments have been used to show that dictyostatin analogues potently induce the formation of abnormal microtubule bundles. acs.org

The cytotoxicity of this compound has been evaluated in various cancer cell lines, including those resistant to other microtubule-targeting agents. The following table presents research findings on its antiproliferative activity against human ovarian carcinoma cells.

Cell LineDescriptionIC₅₀ (nM) for this compound unimi.it
1A9 Human ovarian carcinoma0.41
1A9/Ptx10 Paclitaxel-resistant4.70
1A9/Ptx22 Paclitaxel-resistant5.6

Data sourced from Curran, D. P., et al., as presented in a doctoral thesis. The data indicates that while resistance to paclitaxel confers some cross-resistance, this compound remains active in the low nanomolar range. unimi.it

Emerging Research Directions in Analog Design and Mechanistic Elucidation

Future research on this compound and related compounds is focused on two primary, interconnected goals: the design of improved analogs and a deeper understanding of their mechanism of action.

Analog Design: Structure-activity relationship (SAR) studies have been crucial in guiding the design of new dictyostatin analogs. nih.govnih.gov Research has shown that removing the C16 methyl group simplifies synthesis while retaining a significant degree of biological activity. nih.gov Furthermore, modifications at the C25-C26 alkene, such as reduction to a dihydro analog, are well tolerated and can also simplify synthesis. nih.govnih.gov An emerging direction is the creation of hybrid molecules or further simplified analogs that are easier to synthesize on a larger scale, potentially leading to more viable preclinical candidates. nih.gov The goal is to design compounds that retain the high potency of the dictyostatin scaffold, particularly against drug-resistant cell lines, while improving their synthetic feasibility and pharmacological properties. unimi.itnih.gov

Mechanistic Elucidation: While it is known that dictyostatins bind to the taxane (B156437) site on β-tubulin, further research is needed to fully elucidate the specific molecular interactions. unimi.itacs.org High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to solve the structure of tubulin bound to this compound. This would provide a precise map of the binding interactions and explain how the absence of the C16 methyl group affects this binding compared to dictyostatin. A deeper mechanistic understanding will, in turn, inform the rational design of next-generation analogs with enhanced affinity, specificity, or the ability to overcome resistance mechanisms. acs.orgresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.